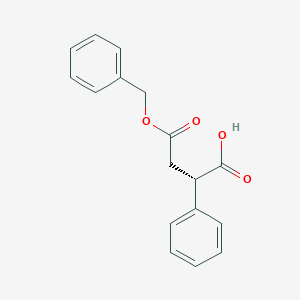

(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid

Übersicht

Beschreibung

(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid is an organic compound that belongs to the class of succinic acid derivatives It is characterized by the presence of a phenyl group and a benzyl ester group attached to the succinic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid typically involves the esterification of (S)-2-phenyl-succinic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: The major product is (S)-2-phenyl-succinic acid.

Reduction: The major product is (S)-2-phenyl-succinic alcohol.

Substitution: The major products depend on the specific substitution reaction, such as brominated or nitrated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can be hydrolyzed by esterases to release (S)-2-phenyl-succinic acid and benzyl alcohol. The released (S)-2-phenyl-succinic acid can then participate in metabolic pathways, while benzyl alcohol can undergo further oxidation to benzaldehyde and benzoic acid.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-phenyl-succinic acid: Lacks the benzyl ester group.

®-2-phenyl-succinic acid 4-benzyl ester: The enantiomer of (2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid.

(S)-2-phenyl-succinic acid methyl ester: Contains a methyl ester group instead of a benzyl ester group.

Uniqueness

This compound is unique due to the presence of both a phenyl group and a benzyl ester group, which confer distinct chemical and physical properties. Its specific stereochemistry (S-configuration) also plays a crucial role in its reactivity and interactions with biological molecules.

Biologische Aktivität

(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is classified within the category of phenyl-substituted butanoic acids. Its structure includes a ketone and an ether functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily associated with its interaction with various biochemical pathways. It has been shown to engage in:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate cellular metabolism and proliferation.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, including multidrug-resistant species. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus epidermidis | 32 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

Studies indicate that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity may have implications for treating inflammatory diseases.

Case Studies

- In Vitro Studies :

- A study involving human fibroblasts showed that this compound reduced the expression of inflammatory markers by 50% at a concentration of 10 µM.

- Animal Models :

- In a rat model of induced inflammation, administration of the compound at doses of 5 mg/kg resulted in significant reductions in paw swelling compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is rapidly absorbed and metabolized. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~75% |

| Half-life | 3 hours |

| Volume of distribution | 0.5 L/kg |

Safety and Toxicology

Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, high doses may lead to hepatotoxicity, necessitating further investigation into its safety profile.

Future Directions

Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying the biological activities.

- Clinical Trials : Evaluating efficacy and safety in human subjects for potential therapeutic applications.

- Structural Modifications : Investigating analogs to enhance potency and reduce side effects.

Eigenschaften

IUPAC Name |

(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-16(21-12-13-7-3-1-4-8-13)11-15(17(19)20)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEWWKJHVFJWJE-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649597 | |

| Record name | (2S)-4-(Benzyloxy)-4-oxo-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217860-85-9 | |

| Record name | (2S)-4-(Benzyloxy)-4-oxo-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.